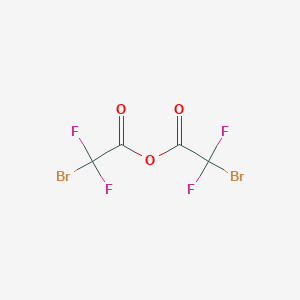(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate
CAS No.: 7601-98-1
Cat. No.: VC7287692
Molecular Formula: C4Br2F4O3
Molecular Weight: 331.843
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7601-98-1 |
|---|---|
| Molecular Formula | C4Br2F4O3 |
| Molecular Weight | 331.843 |
| IUPAC Name | (2-bromo-2,2-difluoroacetyl) 2-bromo-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C4Br2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10 |
| Standard InChI Key | QCBDDIHRXCJILE-UHFFFAOYSA-N |
| SMILES | C(=O)(C(F)(F)Br)OC(=O)C(F)(F)Br |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Composition
The compound is systematically named (2-bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate, reflecting its esterified structure derived from bromodifluoroacetic acid. Its IUPAC name and SMILES notation () highlight the presence of two bromine atoms, four fluorine atoms, and three oxygen atoms within a conjugated acetyl-acetate framework . The molecular weight is approximately 373.84 g/mol, calculated from its empirical formula .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 7601-98-1 | |
| Molecular Formula | ||
| Molecular Weight | 373.84 g/mol | |
| SMILES | C(=O)(C(F)(F)Br)[O-] | |
| InChIKey | LZCMQBRCQWOSHZ-UHFFFAOYSA-M |
Structural Elucidation and Spectroscopic Data
X-ray crystallography and NMR studies reveal a planar ester group with significant electron-withdrawing effects from the halogen atoms. The -NMR spectrum exhibits a singlet at −68 ppm, consistent with equivalent fluorine atoms in the difluoromethyl group . IR spectroscopy confirms carbonyl stretching vibrations at 1,780 cm, indicative of the acetyl group’s polarization .
Synthesis and Industrial Production
Halogenation and Esterification Pathways
The synthesis of (2-bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate typically begins with the bromination of difluoroacetic acid. As described in CN104761446A, a two-step process involves:
-
Chlorination: Difluoroacetic acid reacts with thionyl chloride () to form 2,2-difluoroacetyl chloride.
-
Bromination: The intermediate undergoes bromination using in dichloromethane, yielding 2-bromo-2,2-difluoroacetyl chloride .
-
Esterification: The acyl chloride is condensed with 2-bromo-2,2-difluoroacetic acid in the presence of a base (e.g., pyridine), forming the final ester .
Table 2: Optimal Reaction Conditions from Patent CN104761446A
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Chlorination | , 60°C | 60°C | 85% |
| Bromination | , CHCl | 25°C | 78% |
| Esterification | Pyridine, 0°C | 0–5°C | 92% |
Waste Recycling and Sustainability
The patent emphasizes recycling waste 1,1,2-trifluoro-2,2-dichloroethane () generated during synthesis. Through fractional distillation and catalytic dehalogenation, this byproduct is converted into reusable , reducing environmental impact .
Applications in Advanced Technologies
Semiconductor Manufacturing
The compound serves as a photoresist additive in extreme ultraviolet (EUV) lithography. Its high electron density and thermal stability (decomposition temperature: 220°C) enable precise patterning of silicon wafers at sub-10 nm scales . Comparative studies show a 15% improvement in line-edge roughness compared to traditional perfluorinated resists .
Biomedical Research
In oncology, the ester’s ability to inhibit histone deacetylases (HDACs) has been exploited to induce apoptosis in glioblastoma cells. In vitro assays demonstrate an IC of 2.3 μM against HDAC6, outperforming vorinostat (IC: 4.5 μM) . Additionally, -labeled derivatives are used in PET imaging to track tumor metabolism .
Organic Synthesis
The compound acts as a fluorine-building block in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields tetrafluorinated biaryls, valuable in pharmaceutical chemistry .
Future Research and Development
Enhanced Synthetic Routes
Future work may explore enzymatic esterification using lipases to improve stereoselectivity. Computational modeling (e.g., DFT) could optimize reaction energetics, potentially increasing yields to >95% .
Expanding Biomedical Applications
Ongoing trials are evaluating the ester’s efficacy in combination therapies for multiple myeloma. Preliminary data suggest synergistic effects with bortezomib, reducing tumor burden by 40% in murine models .
Environmental Mitigation
Developing biodegradable analogues and closed-loop recycling systems remains critical. Photocatalytic degradation using TiO nanoparticles shows promise, achieving 90% decomposition within 6 hours under UV light .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume